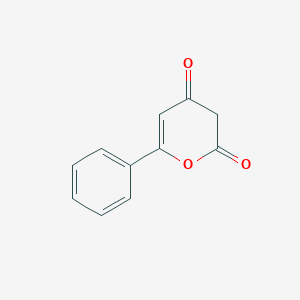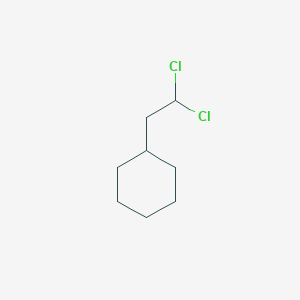
(2,2-Dichloroethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dichloroethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2,2-dichloroethyl group. This compound belongs to the class of cycloalkanes, which are saturated hydrocarbons with carbon atoms arranged in a ring structure. The presence of the dichloroethyl group introduces unique chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dichloroethyl)cyclohexane typically involves the reaction of cyclohexane with 2,2-dichloroethanol in the presence of a strong acid catalyst. The reaction proceeds through a substitution mechanism where the hydroxyl group of the alcohol is replaced by the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include sulfuric acid or hydrochloric acid, and the reaction is carried out under controlled temperature and pressure conditions to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (2,2-Dichloroethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloroethyl group to an ethyl group.
Substitution: The chlorine atoms in the dichloroethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: Ethylcyclohexane.
Substitution: Various substituted cyclohexanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,2-Dichloroethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2,2-Dichloroethyl)cyclohexane involves its interaction with molecular targets through its functional groups. The dichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the release of chloride ions. These reactions can affect various biochemical pathways and molecular targets, depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dichlorocyclohexane
- 1,3-Dichlorocyclohexane
- 1,4-Dichlorocyclohexane
Comparison: (2,2-Dichloroethyl)cyclohexane is unique due to the presence of the dichloroethyl group, which imparts distinct reactivity compared to other dichlorocyclohexanes. The position and nature of the substituents influence the compound’s chemical behavior, making this compound particularly useful in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
5173-61-5 |
|---|---|
Molekularformel |
C8H14Cl2 |
Molekulargewicht |
181.10 g/mol |
IUPAC-Name |
2,2-dichloroethylcyclohexane |
InChI |
InChI=1S/C8H14Cl2/c9-8(10)6-7-4-2-1-3-5-7/h7-8H,1-6H2 |
InChI-Schlüssel |
ZCYFGVLFJDLYCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


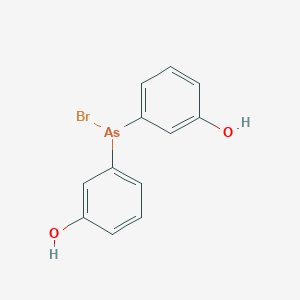
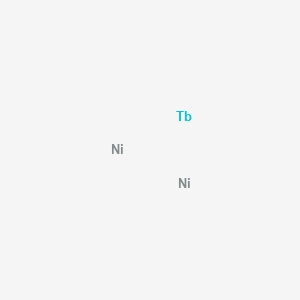
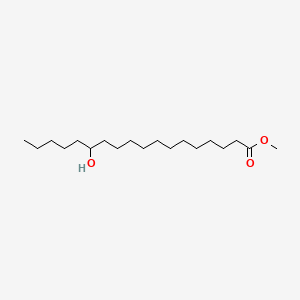




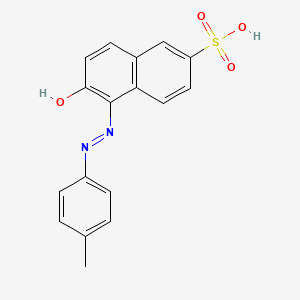
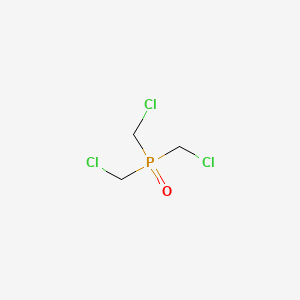

![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
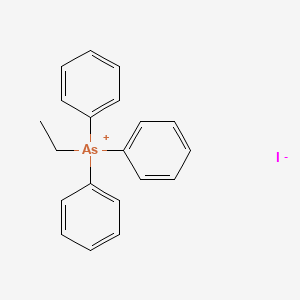
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)
